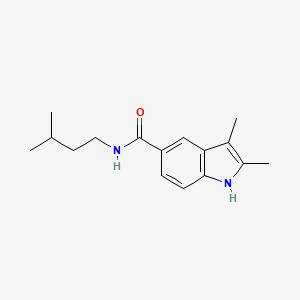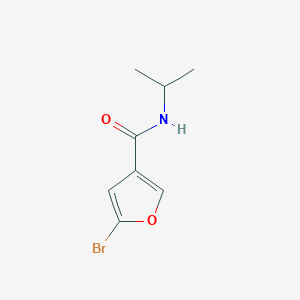![molecular formula C13H12FNOS B7475538 N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475538.png)
N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide, also known as FLX-787 or BIA 284, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. FLX-787 is a potent activator of the small conductance calcium-activated potassium (SK) channels, which are involved in regulating neuronal excitability and neurotransmitter release. The compound has been studied extensively for its potential use in treating a variety of neurological disorders, including spasticity, dystonia, and neuropathic pain.
作用机制
N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide works by activating the small conductance calcium-activated potassium (SK) channels, which are involved in regulating neuronal excitability and neurotransmitter release. By activating these channels, N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide can reduce the activity of overactive neurons, which can lead to a reduction in spasticity, dystonia, and neuropathic pain.
Biochemical and Physiological Effects:
N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to activate SK channels, N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been shown to increase the release of the neurotransmitter GABA, which can have a calming effect on overactive neurons. N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has also been shown to increase the activity of the enzyme nitric oxide synthase, which can have a vasodilatory effect and improve blood flow.
实验室实验的优点和局限性
One advantage of using N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide in lab experiments is its potency and specificity for SK channels. N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been shown to be a highly potent activator of SK channels, making it a valuable tool for studying the role of these channels in neuronal function. However, one limitation of using N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide in lab experiments is its potential for off-target effects. While N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide is highly specific for SK channels, it may also interact with other ion channels or receptors, which could complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide. One area of interest is the compound's potential use in treating other neurological disorders, such as epilepsy and Parkinson's disease. N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been shown to have anticonvulsant effects in animal models of epilepsy, and it may also have neuroprotective effects that could be beneficial in Parkinson's disease.
Another area of interest is the development of more potent and selective activators of SK channels. While N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide is a highly potent activator of SK channels, it may also interact with other ion channels or receptors, which could limit its therapeutic potential. Developing more selective activators of SK channels could lead to more effective treatments for neurological disorders.
Conclusion:
N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide is a chemical compound that has shown promise for its potential therapeutic applications in treating neurological disorders. The compound's ability to activate SK channels and reduce the activity of overactive neurons has been shown to be effective in reducing spasticity, dystonia, and neuropathic pain. While there are limitations to using N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide in lab experiments, its potency and specificity for SK channels make it a valuable tool for studying the role of these channels in neuronal function. There are several potential future directions for research on N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide, including its use in treating other neurological disorders and the development of more potent and selective activators of SK channels.
合成方法
The synthesis method for N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide involves several steps, starting with the reaction of 2-fluorobenzylamine with 2-chlorothiophene-3-carboxylic acid. The resulting intermediate is then treated with methylamine to form the final product, N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide. The synthesis method has been optimized to produce high yields of pure product, making N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide readily available for research purposes.
科学研究应用
N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been the subject of numerous scientific studies investigating its potential therapeutic applications. One area of research has focused on the compound's ability to alleviate spasticity, a condition characterized by muscle stiffness and involuntary contractions. In a study conducted on rats with spinal cord injury, N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide was found to significantly reduce spasticity without affecting muscle strength or coordination.
Another area of research has focused on N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide's potential use in treating dystonia, a neurological disorder characterized by involuntary muscle contractions that cause twisting and repetitive movements. In a study conducted on mice with a genetic form of dystonia, N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide was found to significantly reduce the severity of dystonic symptoms.
N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has also been studied for its potential use in treating neuropathic pain, a type of chronic pain caused by nerve damage. In a study conducted on rats with neuropathic pain, N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide was found to significantly reduce pain sensitivity without affecting normal pain responses.
属性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c1-15(13(16)12-7-4-8-17-12)9-10-5-2-3-6-11(10)14/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAHPGISYTYGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1,3-dimethyl-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475519.png)
![N-[(2-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7475522.png)



![N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7475556.png)
![N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475557.png)